molecular formula C20H22N2O B12869931 1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one

1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one

Cat. No.: B12869931
M. Wt: 306.4 g/mol
InChI Key: MFIIHRQDCJVGET-UHFFFAOYSA-N
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Description

1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is a complex organic compound belonging to the class of spirocyclic isoquinolines. This compound is characterized by its unique spiro structure, which involves a bicyclic system where the isoquinoline and piperidine rings are fused together. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one typically involves multi-step organic reactions. One common method includes the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . The reaction is carried out in anhydrous toluene at elevated temperatures (140°C) under an argon atmosphere. The yields of the target compounds are generally high, and the reaction conditions are optimized to ensure the formation of the desired spirocyclic structure.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with modifications to scale up the process. The use of specialized catalysts and optimized reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents used in these reactions include potassium tert-butoxide, manganese dioxide, and tert-butyl hydroperoxide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1'-benzylspiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one

InChI

InChI=1S/C20H22N2O/c23-19-14-17-8-4-5-9-18(17)20(21-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,23)

InChI Key

MFIIHRQDCJVGET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CC(=O)N2)CC4=CC=CC=C4

Origin of Product

United States

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